Azetidine platinum(II)
Description
Properties
CAS No. |
92139-48-5 |
|---|---|
Molecular Formula |
C6H14Cl2N2Pt |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
azetidine;platinum(2+);dichloride |
InChI |
InChI=1S/2C3H7N.2ClH.Pt/c2*1-2-4-3-1;;;/h2*4H,1-3H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
LBFKROZYTFRLOB-UHFFFAOYSA-L |
SMILES |
C1CNC1.C1CNC1.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1CNC1.C1CNC1.[Cl-].[Cl-].[Pt+2] |
Synonyms |
azetidine platinum(II) |
Origin of Product |
United States |
Comparison with Similar Compounds
Cisplatin Derivatives
- Ligand Type : Cisplatin features two ammonia ligands and two chloride ions in a square-planar geometry.
- Geometry : Similar to azetidine complexes, cisplatin adopts a square-planar structure but lacks the stereochemical complexity of azetidine-derived diastereoisomers .
- Synthesis : Cisplatin is synthesized via ammoniation of K₂PtCl₄, contrasting with azetidine complexes that require chiral azetidine ligands .
Pyridine and Bipyridine Complexes
Amino Acid Complexes
- Ligand Type : Platinum(II) complexes with arginine or histidine (e.g., diaquobisarginatoplatinum(II)) involve carboxylate and amine coordination, differing from the N,N′-chelation of azetidine .
- Stability: Amino acid complexes are prone to hydrolysis in aqueous media, whereas azetidine complexes show greater kinetic inertness due to rigid ligand geometry .
Steric and Electronic Effects
- Percent Buried Volume (%Vbur) : Azetidine ligands exhibit moderate steric bulk (%Vbur = 25–30), comparable to phosphine ligands but less than bulkier pyrrolidine derivatives .
- Electronic Effects : The smaller azetidine ring induces less distortion in the platinum coordination sphere compared to six-membered ligands, as evidenced by shorter Pt–N bond lengths (~2.0 Å) .
Preparation Methods
Synthetic Protocols for Azetidine Platinum(II) Complexes
The preparation of azetidine platinum(II) complexes centers on the coordination of 2,4-cis-disubstituted azetidine ligands to platinum(II) precursors. The foundational protocol involves refluxing racemic azetidine ligands with potassium tetrachloroplatinate in alcoholic solvents, followed by controlled crystallization .
Representative Procedure :
-
Ligand Preparation : 2,4-cis-disubstituted azetidines (e.g., 1a-g ) are synthesized via iodocyclization of corresponding allylamine precursors, as previously optimized .
-
Complexation : Equimolar amounts of azetidine ligand and K₂PtCl₄ are refluxed in methanol (64.7°C) or ethanol (78.4°C) for 12–48 hours under anhydrous conditions.
-
Workup : Crude products are purified via silica chromatography (CH₂Cl₂/MeOH eluent) or direct crystallization from acetonitrile/diethyl ether.
Critical Parameters :
-
Solvent polarity dictates reaction kinetics, with methanol favoring faster ligand coordination.
-
Crystallization method (slow evaporation vs. diffusion) impacts diastereomer isolation .
Diastereomeric Control in Platinum-Azetidine Complexes
The stereochemical outcome of platinum coordination depends on reaction conditions, as demonstrated by the isolation of two diastereomeric complexes (4a and 4b ) from identical ligands:
| Parameter | Complex 4a | Complex 4b |
|---|---|---|
| Solvent | Methanol | Ethanol |
| Reflux Time | 12 hours | 48 hours |
| Crystal Morphology | Prismatic (acetonitrile) | Needle-like (diethyl ether) |
| %V<sub>bur</sub> | 34.2% | 36.8% |
| ΔG<sub>rel</sub> | 0 kcal/mol | +1.6 kcal/mol |
Key Observations :
-
4a forms as the kinetic product under faster methanol reflux, while prolonged ethanol heating favors 4b despite its higher thermodynamic instability .
-
X-ray diffraction confirms inverted configurations at the amine nitrogen center between diastereomers (Figure 1).
Computational Insights into Coordination Geometry
Density functional theory (M06-2X/LANL2DZ) calculations rationalize the stability differences between 4a and 4b :
-
Steric Effects :
-
Electronic Factors :
Characterization Techniques
Single-Crystal XRD :
-
Pt–N bond lengths: 2.02–2.08 Å (typical for square-planar Pt<sup>II</sup> complexes).
-
N–Pt–N bite angles: 84.5–86.7°, indicating slight pyramidalization .
Spectroscopic Data :
-
<sup>195</sup>Pt NMR : δ -2150 to -2180 ppm (characteristic of N,N'-chelated Pt<sup>II</sup>).
-
IR Spectroscopy : ν(Pt–Cl) 320–340 cm<sup>-1</sup>; ν(N–H) 3320–3350 cm<sup>-1</sup> .
Comparative Analysis with Palladium Analogues
While palladium complexes dominate azetidine coordination chemistry, platinum derivatives exhibit distinct properties:
| Property | Pt<sup>II</sup> Complexes | Pd<sup>II</sup> Analogues |
|---|---|---|
| M–N Bond Length | 2.02–2.08 Å | 1.98–2.03 Å |
| Reaction Temperature | 65–80°C | 40–60°C |
| Diastereomer Ratio | 3:1 (4a:4b ) | >20:1 (single diastereomer) |
| Catalytic Activity | Lower turnover frequency | Higher oxidative addition rates |
Notable Difference : Platinum complexes show greater resistance to ligand substitution, enabling isolation of metastable diastereomers like 4b .
Challenges and Practical Considerations
-
Ligand Purity :
-
Solvent Selection :
-
Acetonitrile/ether mixtures yield X-ray quality crystals, while methanol promotes premature precipitation.
-
-
Oxidative Stability :
Q & A
Basic: What are the common synthetic methodologies for preparing azetidine-containing platinum(II) complexes, and how are reaction conditions optimized?
Methodological Answer:
Azetidine platinum(II) complexes are typically synthesized via ligand substitution reactions using precursors like K₂PtCl₄ or PtCl₂(dien). The azetidine ligand (e.g., cis-aminoazetidine) is introduced under controlled conditions, often requiring inert atmospheres and anhydrous solvents to prevent ligand hydrolysis. For example, describes the use of slow crystallization in methanol/water mixtures to obtain XRD-quality crystals, emphasizing solvent polarity and temperature as critical variables. Optimization involves monitoring reaction kinetics (e.g., via UV-Vis spectroscopy) and adjusting pH to stabilize the platinum-azetidine bond .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing azetidine platinum(II) complexes?
Methodological Answer:
Key techniques include:
- X-ray diffraction (XRD): Resolves coordination geometry and bond lengths (e.g., distinguishing square-planar vs. distorted geometries) .
- Infrared (IR) spectroscopy: Identifies ligand bonding modes (e.g., NH stretching frequencies in azetidine) .
- NMR spectroscopy: Monitors ligand substitution kinetics and solution stability (e.g., NMR for assessing electronic environments) .
- Elemental analysis: Validates stoichiometry, particularly for nitrogen-rich ligands like azetidine .
Advanced: How can computational methods (e.g., DFT) guide the design of azetidine platinum(II) complexes with tailored photophysical or catalytic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic structures, relativistic effects (critical for Pt), and reaction pathways. For example, highlights the use of scalar relativistic corrections to model Pt-ligand bond activation energies. Computational screening of ligand substituents (e.g., electron-withdrawing groups on azetidine) can prioritize synthetic targets by forecasting redox potentials or luminescence behavior. However, experimental validation (e.g., cyclic voltammetry, photophysical assays) remains essential to confirm predictions .
Advanced: What experimental strategies address contradictions in stability data for azetidine platinum(II) complexes under varying pH and solvent conditions?
Methodological Answer:
Contradictions often arise from solvent-specific ligand dissociation rates or pH-dependent hydrolysis. recommends:
- Conducting parallel studies in aqueous vs. nonpolar solvents (e.g., DMSO) to isolate solvent effects.
- Using isotopic exchange experiments (-labeled azetidine) to quantify ligand substitution kinetics.
- Cross-referencing with computational solvation models to reconcile discrepancies .
Advanced: How can researchers resolve conflicting mechanistic hypotheses (e.g., associative vs. dissociative pathways) in ligand substitution reactions?
Methodological Answer:
Mechanistic ambiguity is addressed via:
- Variable-temperature kinetics: Activation parameters (, ) differentiate pathways (e.g., negative supports associative mechanisms) .
- Steric effects analysis: Bulky azetidine derivatives slow associative pathways, as shown in for palladium analogs.
- Computational transition-state modeling: DFT identifies intermediates and energy barriers .
Advanced: What methodologies differentiate diastereomeric azetidine platinum(II) complexes, and how are their biological activities compared?
Methodological Answer:
Diastereomers are distinguished via:
- Single-crystal XRD: Resolves absolute configurations (e.g., cis vs. trans NH/COO⁻ groups in aminoazetidine ligands) .
- Circular dichroism (CD): Detects chiral perturbations in electronic transitions.
- Biological assays: Cytotoxicity studies (e.g., against cancer cell lines) correlate stereochemistry with activity, as seen in analogous Pt(II) complexes .
Basic: What criteria determine ligand selection for azetidine platinum(II) complexes in catalytic or medicinal applications?
Methodological Answer:
Ligands are chosen based on:
- Donor strength: Azetidine’s N-donor capacity vs. competing ligands (e.g., NH₃, pyridine) .
- Steric bulk: Adjusts substitution lability (e.g., bulky groups stabilize complexes against hydrolysis) .
- Electronic effects: Electron-withdrawing substituents modulate Pt(II) redox potentials .
Advanced: How do inert vs. labile ligand environments influence the reactivity of azetidine platinum(II) complexes in homogeneous catalysis?
Methodological Answer:
Labile ligands (e.g., H₂O) facilitate substrate binding in catalytic cycles, while inert ligands (e.g., azetidine) stabilize intermediates. demonstrates this via isotopic exchange rates in Pt(II)-dien systems. Kinetic studies under catalytic conditions (e.g., ethylene hydrogenation) quantify turnover frequencies correlated with ligand lability .
Basic: What safety protocols are critical when handling azetidine ligands and platinum precursors?
Methodological Answer:
- Azetidine: Use fume hoods and PPE (gloves, goggles) due to flammability and toxicity (see ).
- Pt precursors: Avoid inhalation of PtCl₂ dust; employ waste protocols for heavy metal disposal .
Advanced: How can synergistic experimental-computational approaches accelerate the discovery of novel azetidine platinum(II) complexes?
Methodological Answer:
and 7 highlight collaborative workflows:
High-throughput synthesis: Generate diverse azetidine derivatives.
DFT screening: Prioritize candidates with desired properties (e.g., luminescence, catalytic activity).
Multi-technique validation: Combine XRD, NMR, and spectroscopy to confirm predictions.
This approach reduces trial-and-error synthesis, as demonstrated in metallacycle formation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
